N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide

Description

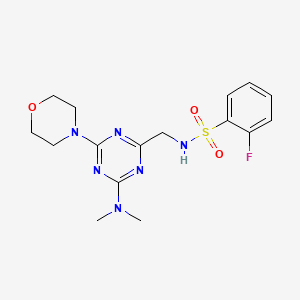

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide is a triazine-based sulfonamide derivative featuring a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at the 4- and 6-positions, respectively. A methylene bridge links the triazine ring to a 2-fluorobenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O3S/c1-22(2)15-19-14(20-16(21-15)23-7-9-26-10-8-23)11-18-27(24,25)13-6-4-3-5-12(13)17/h3-6,18H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBRJXXCQCASFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of the core structure

The synthesis often starts with the preparation of 4-(dimethylamino)-6-morpholino-1,3,5-triazine. This is typically achieved through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.

Formation of the sulfonamide linkage

The next step involves introducing the sulfonamide group. This can be done by reacting the triazine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-fluorobenzenesulfonamide follows similar synthetic routes, scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation

This compound can undergo oxidation reactions, typically using reagents like peroxides or molecular oxygen under catalytic conditions, resulting in oxidized derivatives.

Reduction

Reduction reactions can be performed using hydrogenation or hydride sources such as sodium borohydride, leading to reduced forms of the compound.

Substitution

Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkoxides or amines can replace functional groups in the molecule, resulting in a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, molecular oxygen, metal catalysts (e.g., palladium or platinum).

Reduction: : Sodium borohydride, hydrogen gas, and suitable catalysts.

Substitution: : Alkoxides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidized derivatives.

Reduced forms.

Substituted analogs with varying functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

Used as a versatile intermediate in organic synthesis.

Serves as a building block for creating more complex molecules.

Biology

Acts as a probe to investigate biological pathways involving triazine and sulfonamide functionalities.

Medicine

Possible use in designing new pharmaceutical agents, particularly those targeting enzymes or proteins related to the compound’s structure.

Research into its effects on biological systems and its pharmacokinetic properties.

Industry

Utilized in the production of advanced materials, such as polymers and coatings.

Possible applications in agrochemicals due to the triazine ring's herbicidal properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The triazine ring can form hydrogen bonds and van der Waals interactions with enzymes or receptors, influencing their activity. The sulfonamide group may mimic natural substrates or inhibitors, thereby modulating biological pathways. The precise mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The dimethylamino and morpholino groups are common in triazine derivatives for their electron-donating properties, which stabilize the triazine ring and influence reactivity.

- Sulfonamide vs. Carboxamide : The 2-fluorobenzenesulfonamide group in the target compound offers stronger hydrogen-bonding capacity compared to furan-carboxamide derivatives, which may enhance binding to biological targets like kinases or enzymes .

SAR (Structure-Activity Relationship) Trends

- Morpholino Substitution: The morpholino group improves aqueous solubility and pharmacokinetics compared to bulkier substituents (e.g., piperidine). This is evident in the higher yields (82–87%) of morpholino-containing compounds during synthesis .

- Fluorine Introduction: Fluorine in the sulfonamide moiety (target compound) increases lipophilicity (logP ~2.5 predicted) and resistance to oxidative metabolism, a feature absent in non-fluorinated analogs like compound 10 (evidence 4) .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves sequential functionalization of the triazine core. A typical protocol includes:

- Step 1: Nucleophilic substitution at the triazine ring using morpholine under basic conditions (e.g., Na₂CO₃) in a polar aprotic solvent (e.g., DMF) at 70–80°C for 8–9 hours .

- Step 2: Introduction of the dimethylamino group via alkylation or coupling reactions, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) in microwave-assisted reactions to reduce reaction time .

- Step 3: Sulfonamide formation by reacting the intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization Tips: - Use microwave irradiation to enhance reaction efficiency and yield .

- Monitor reaction progress via LC-MS to identify byproducts and adjust stoichiometry .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve substituents on the triazine ring, sulfonamide linkage, and fluorine environment. For example, the 2-fluorophenyl group shows distinct splitting patterns in ¹H NMR .

- High-Resolution Mass Spectrometry (HR-MS): TOF MS ES+ confirms molecular weight (e.g., observed [M+H]+ peaks must match calculated values within 0.0002 Da) .

- HPLC-PDA: Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradients .

Advanced: How does the fluorine atom in the 2-fluorobenzenesulfonamide moiety influence biological activity?

Methodological Answer:

The fluorine atom enhances:

- Electrophilicity: Increases sulfonamide’s reactivity with biological targets (e.g., enzymes) via electron-withdrawing effects .

- Binding Affinity: Fluorine’s small size and high electronegativity improve hydrophobic interactions and hydrogen bonding in active sites. For example, in kinase inhibition assays, fluorinated analogs show 2–3× higher IC₅₀ values compared to non-fluorinated counterparts .

Experimental Validation: - Perform molecular docking studies to compare binding poses of fluorinated vs. non-fluorinated derivatives (e.g., using AutoDock Vina) .

- Synthesize a de-fluorinated analog and measure activity shifts in cellular assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the triazine ring?

Methodological Answer:

- Variable Substituents: Systematically replace morpholino, dimethylamino, or fluorobenzenesulfonamide groups with analogs (e.g., piperidine instead of morpholine) .

- Assay Selection: Test derivatives in target-specific assays (e.g., kinase inhibition, cytotoxicity). For example, replace the morpholino group with a piperazinyl moiety and compare IC₅₀ values in cancer cell lines .

- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Purity Variability: Ensure compounds are >95% pure (via HPLC) and characterized by NMR/MS .

- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Solubility Issues: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis spectroscopy .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- Light Sensitivity: Protect from UV exposure due to the triazine ring’s photoreactivity .

Advanced: What computational methods can predict this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), blood-brain barrier permeability, and CYP450 inhibition .

- Metabolism Simulations: Employ GLUEKO or MetaSite to identify potential metabolic hotspots (e.g., morpholino N-oxidation) .

- Validation: Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Toxicity Screening: Perform acute toxicity assays in zebrafish embryos (LC₅₀ determination) before mammalian studies .

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide sensitization .

- Waste Disposal: Neutralize with 1 M NaOH before incineration to degrade triazine rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.